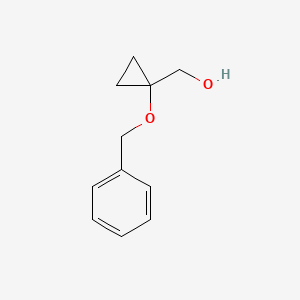
(1-(Benzyloxy)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethoxy)cyclopropanemethanol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropane ring substituted with a phenylmethoxy group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylmethoxy)cyclopropanemethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanemethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of 1-(Phenylmethoxy)cyclopropanemethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylmethoxy)cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethoxy group can be reduced to a phenylmethyl group under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(Phenylmethoxy)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(Phenylmethyl)cyclopropanemethanol.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
Scientific Research Applications
1-(Phenylmethoxy)cyclopropanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Phenylmethoxy)cyclopropanemethanol involves its interaction with specific molecular targets. The phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(Phenylmethoxy)cyclopropanemethanol can be compared with other similar compounds such as:
1-(Phenylmethoxy)cyclopropane: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-(Phenylmethyl)cyclopropanemethanol: Lacks the methoxy group, affecting its chemical properties and biological activity.
Cyclopropanemethanol: Lacks both the phenylmethoxy and phenylmethyl groups, making it a simpler compound with different uses.
The uniqueness of 1-(Phenylmethoxy)cyclopropanemethanol lies in its combination of a cyclopropane ring with both a phenylmethoxy and a hydroxymethyl group, providing a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1-phenylmethoxycyclopropyl)methanol |
InChI |
InChI=1S/C11H14O2/c12-9-11(6-7-11)13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
SVBJXMHQSLTSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



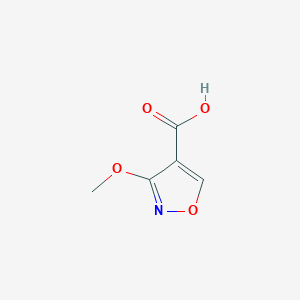
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)

![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
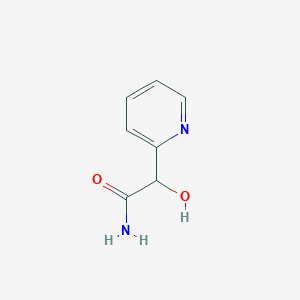
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
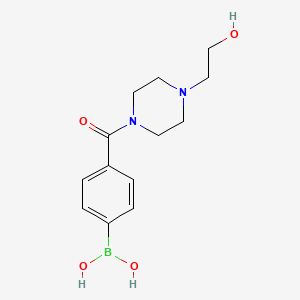
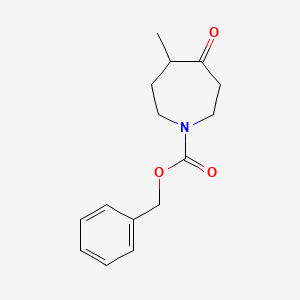
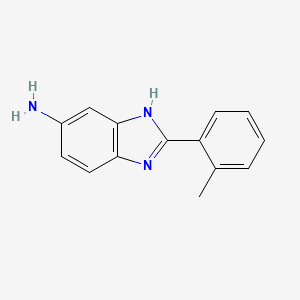

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)

